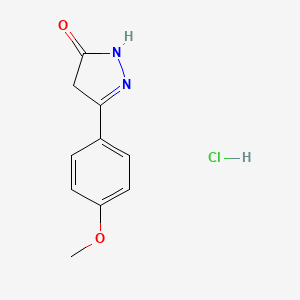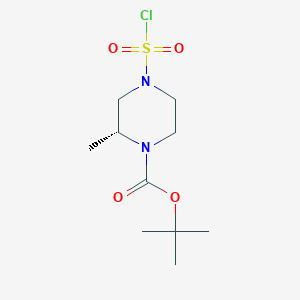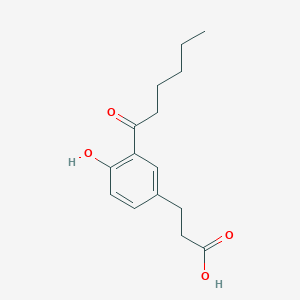![molecular formula C7H14ClNO B6602976 {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride CAS No. 2174002-05-0](/img/structure/B6602976.png)
{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride, also known as 4-oxaspiro[2.4]heptan-5-ylmethanamine hydrochloride or OAMM, is an organic compound belonging to the class of heterocyclic compounds. It is composed of an oxaspiro[2.4]heptan-5-yl group and a methylamine group linked by a single bond. OAMM is a white crystalline solid with a molecular weight of 130.16 g/mol and a melting point of 94-96°C. OAMM is used in various scientific research applications, including drug synthesis, drug discovery, and drug development.
Scientific Research Applications
OAMM is used in various scientific research applications, including drug synthesis, drug discovery, and drug development. OAMM is a useful starting material for the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents. OAMM has also been used in the synthesis of a variety of heterocyclic compounds, such as spirooxindoles, spirooxazolidines, and spirooxazepines. Furthermore, OAMM is used in the synthesis of a range of other compounds, such as alpha-amino acids, peptides, and peptidomimetics.
Mechanism of Action
The mechanism of action of OAMM is not well understood. However, it is believed that the methylamine group of OAMM can act as a nucleophile, reacting with electrophiles such as carbonyl compounds to form amides. The oxaspiro[2.4]heptan-5-yl group of OAMM can also act as a nucleophile, reacting with electrophiles to form spiro compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of OAMM are not well understood. However, it has been suggested that OAMM may have anti-inflammatory and antifungal properties. Additionally, OAMM has been found to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using OAMM in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, OAMM is relatively easy to handle and store. The main limitation of using OAMM in laboratory experiments is its low solubility in water.
Future Directions
The future directions of research involving OAMM include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis, drug discovery, and drug development. Additionally, further research into the mechanism of action of OAMM is needed in order to better understand its potential therapeutic applications. Furthermore, research into the solubility of OAMM in water is needed in order to develop formulations that are more suitable for laboratory experiments. Finally, research into the synthesis of OAMM from alternative starting materials is needed in order to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
The synthesis of OAMM is achieved through a two-step process. In the first step, a reaction between {4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride[2.4]heptan-5-ylmethanol and hydrochloric acid is carried out in an inert atmosphere. This reaction produces an intermediate product, this compound[2.4]heptan-5-ylmethanamine hydrochloride, which is then further reacted with an amine to form OAMM. The second step involves the reaction of the intermediate product with an amine, such as trimethylamine, in an aqueous solution. The reaction produces OAMM as the final product.
properties
IUPAC Name |
4-oxaspiro[2.4]heptan-5-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-6-1-2-7(9-6)3-4-7;/h6H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAGKTMIJCYVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)OC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)

![tert-butyl 6,6-dimethyl-3-oxo-2H,3H,3aH,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B6602913.png)
![tert-butyl 4-[(chlorosulfonyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B6602920.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)


![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)


![7lambda6-thia-1-azabicyclo[2.2.1]heptane-7,7-dione](/img/structure/B6602974.png)
![tert-butyl N-[4-(trifluoromethoxy)pyridin-2-yl]carbamate](/img/structure/B6602986.png)